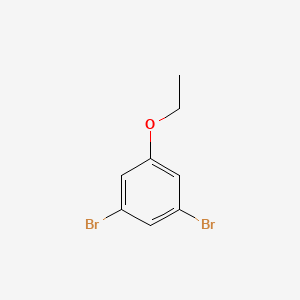
1,3-二溴-5-乙氧基苯
描述
1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-ethoxybenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .科学研究应用
合成衍生物:1,2-二溴苯及其与1,3-二溴-5-乙氧基苯密切相关,是有机转化中有价值的前体,特别是在基于苯亚炔的反应中(Diemer, Leroux, & Colobert, 2011)。
分层配位框架:1,3-二溴-5-乙氧基苯类似物用于合成与金属如铜形成的分层配位框架,展示了该化合物在材料科学中的潜力(McHugh et al., 2020)。
聚合物的电合成:使用1,3-二溴-5-乙氧基苯衍生物进行聚合物的电合成表明其在聚合物化学中的作用(Moustafid et al., 1991)。
宿主-客体化学:涉及类似化合物的宿主-客体化学研究展示了其在创建复杂分子系统中的潜在应用(Song et al., 2008)。
有机合成中的催化作用:该化合物及其类似物被用作有机反应的催化剂,突显了其在合成化学中的作用(Ghorbani‐Vaghei et al., 2015)。
光催化降解研究:对类似化合物的光催化降解研究表明其在环境应用中的潜力,如水处理(Ökte et al., 2001)。
电化学应用:研究包括结构与1,3-二溴-5-乙氧基苯相关的有机化合物的电化学破坏,强调了其在废水处理中的重要性(Zhelovitskaya et al., 2020)。
构象研究:通过激光喷射光谱学探索了与1,3-二溴-5-乙氧基苯相关的乙氧基苯的构象性质,表明其在分子结构分析中的应用(Egawa, Yamamoto, & Daigoku, 2010)。
缓蚀作用:1,3-二溴-5-乙氧基苯的衍生物被研究为缓蚀剂,在材料工程中至关重要(Verma et al., 2015)。
镍催化中的夹式配合物:其衍生物被用于镍夹式配合物的制备和研究,与催化应用相关(Cloutier et al., 2015)。
未来方向
作用机制
Target of Action
The primary target of 1,3-Dibromo-5-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1,3-Dibromo-5-ethoxybenzene interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway affected by 1,3-Dibromo-5-ethoxybenzene is the Electrophilic Aromatic Substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .
Pharmacokinetics
The compound’s molecular weight is 314402 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s interaction with the benzene ring through electrophilic aromatic substitution could potentially lead to the formation of new compounds
属性
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136265-19-5 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
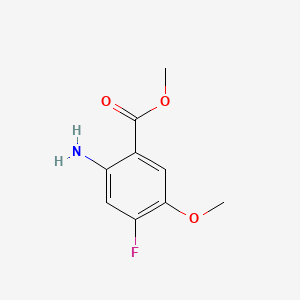
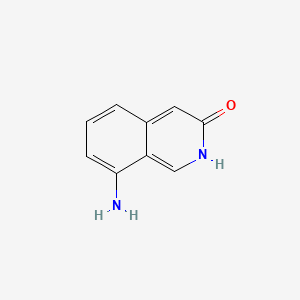
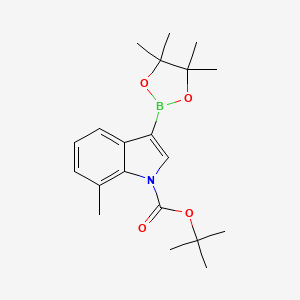
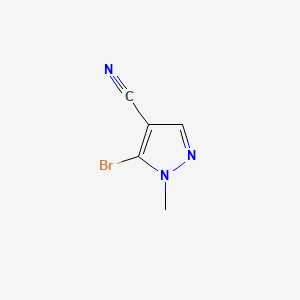
![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)
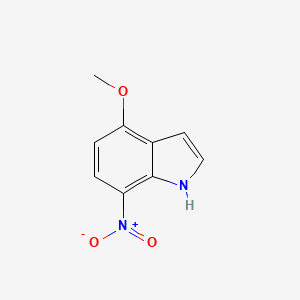
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
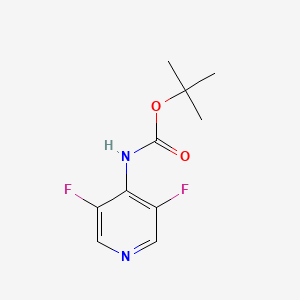
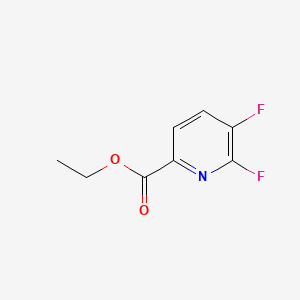
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)